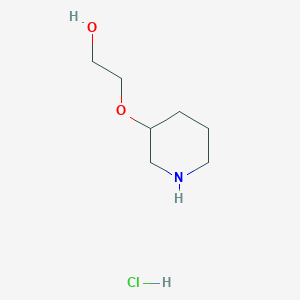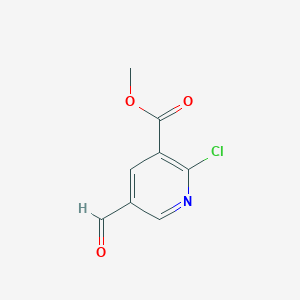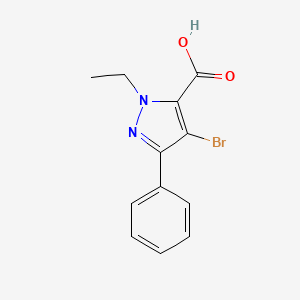
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxazolidinones, including 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, are a novel class of synthetic antimicrobial agents characterized by their unique mechanism of protein synthesis inhibition. These compounds are generally bacteriostatic against a wide range of human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a prominent member of this class, has demonstrated clinical efficacy in phase II trials against common gram-positive pathogens (Diekema & Jones, 2000).
Enhanced Antibacterial Agents
Substantial research efforts have been directed towards developing new oxazolidinone-based antibacterial agents with improved biological profiles. These endeavors have been primarily driven by private companies, resulting in a significant number of derivatives under study. The motivation is to achieve greater potency and novel spectra of activity, addressing the urgent need for alternatives in the face of rising antimicrobial resistance (Poce et al., 2008).
Patent Landscape and Novel Derivatives
The period from 2012 to 2015 saw a flurry of patent publications revealing novel oxazolidinones as antibacterial agents, particularly against Gram-positive bacteria. The patents reviewed introduced compounds with structural diversities, such as biaryl heterocyclic and fused heteroaryl rings containing oxazolidinones, showing superior antibacterial activities compared to existing treatments like linezolid. Some derivatives also demonstrated effectiveness against specific strains of Gram-negative bacteria, highlighting the potential of oxazolidinone derivatives in addressing a broader spectrum of infectious diseases (Phillips & Sharaf, 2016).
Hybrid Compounds and MRSA
The development of oxazolidinone-containing hybrids has been explored as a strategy to combat MRSA infections, which pose a significant public health threat due to limited therapeutic options. These hybrids aim to interact with multiple targets or mitigate known side effects associated with oxazolidinone pharmacophores, representing a promising avenue for novel anti-MRSA agent development (Jiang et al., 2020).
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEMLXVNXCAXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)COC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





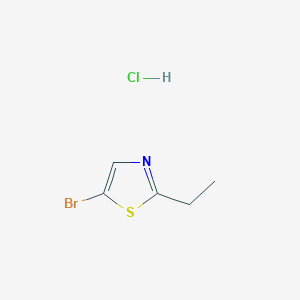
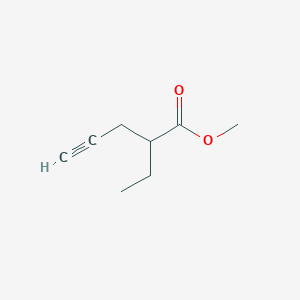


![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

